3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Lipophilicity Permeability Lead Optimization

This (E)-configured trisubstituted cinnamic acid combines a 3-dimethylsulfamoyl moiety with a 4-methoxy group, delivering a unique electronic/steric profile unmatched by para-only analogs. With MW 285.32, only 1 HBD, and XLogP3 1.0, it complies with lead-likeness metrics and predicts superior passive permeability over N-alkyl variants. The confirmed (E)-stereochemistry ensures geometric purity for stereospecific applications. Complete GHS notification (H302/H315/H319/H335) enables rapid risk-assessed integration into automated screening workflows, reducing procurement-to-assay cycle time.

Molecular Formula C12H15NO5S
Molecular Weight 285.31
CAS No. 786729-13-3
Cat. No. B2394662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
CAS786729-13-3
Molecular FormulaC12H15NO5S
Molecular Weight285.31
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
InChIInChI=1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+
InChIKeyBCKFXBHZZGRKQZ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid (CAS 786729-13-3): A Trisubstituted Cinnamic Acid Scaffold for Medicinal Chemistry Building Blocks


3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid (CAS 786729-13-3) is a trisubstituted cinnamic acid derivative featuring an (E)-configured propenoic acid terminus, a 4-methoxy electron-donating group, and a 3-dimethylsulfamoyl substituent on the phenyl ring with molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound belongs to the sulfamoylated cinnamic acid class, which is increasingly utilized in drug discovery for its capacity to engage hydrogen-bond networks via the sulfamoyl moiety while maintaining the α,β-unsaturated carboxylic acid handle for conjugation or target engagement .

Why 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Cannot Be Replaced by Simple Cinnamic Acid or Other Sulfamoyl Analogs


Although several sulfamoyl-substituted cinnamic acid derivatives are commercially available, the precise 3-dimethylsulfamoyl-4-methoxy substitution pattern on the phenyl ring generates a distinct combination of electronic character, steric profile, and hydrogen-bonding capacity that cannot be replicated by para-only sulfamoyl analogs (e.g., 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid) or by N-alkyl variants (e.g., N-isopropylsulfamoyl). These structural differences translate into measurable variations in lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts, which directly influence solubility, permeability, and off-target promiscuity in screening cascades .

Quantitative Differentiation Evidence for 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Against Three Closest Structural Analogs


Lipophilicity and Predicted Absorption: XLogP3 Comparison Against the 4-Position Dimethylsulfamoyl Analog

The target compound exhibits an XLogP3 of 1.0, approximately 1.5 log units lower than the 4-position dimethylsulfamoyl analog (XLogP3 = 2.5). This reduction in lipophilicity is driven by the 4-methoxy and 3-dimethylsulfamoyl substitutions on the phenyl ring, which increase polarity relative to the para-only sulfamoyl congener. In early-stage drug discovery, a lower XLogP3 is associated with reduced hERG affinity, lower metabolic turnover, and improved solubility, making the target compound a more attractive starting point for optimization than the more lipophilic para analog .

Lipophilicity Permeability Lead Optimization

Hydrogen-Bond Donor Count: Advantage of N,N-Dimethyl Over N-Isopropyl Sulfamoyl in Reducing HBD Burden

The N,N-dimethylsulfamoyl group contributes zero hydrogen-bond donors, whereas the N-isopropylsulfamoyl analog (CAS 786728-87-8) introduces one N-H donor (total HBD = 2). The target compound's HBD count of 1 complies more favorably with Lipinski's Rule of Five and is predictive of superior passive membrane permeability. Conversely, the isopropyl analog's additional HBD is expected to reduce permeability and increase susceptibility to P-glycoprotein efflux .

Hydrogen Bond Donors Oral Bioavailability Rule of Five

Topological Polar Surface Area: Enhanced Solubility Window Compared to the Para-Only Sulfamoyl Analog

The target compound's TPSA of 92.3 Ų exceeds the typical 75–85 Ų range of simpler cinnamic acids and para-sulfamoyl analogs (estimated ≈ 66 Ų for the 4-position dimethylsulfamoyl analog lacking the 4-methoxy group). This elevated TPSA, arising from the synergistic presence of both the methoxy and dimethylsulfamoyl groups, is expected to confer improved aqueous solubility, which is a key selection criterion for high-throughput screening libraries .

Polar Surface Area Solubility Drug-Likeness

GHS Safety Profile: Quantified Acute Toxicity Classification Enables Risk-Managed Procurement

The target compound carries full GHS hazard classification data—derived from a single notification to the ECHA C&L inventory—indicating Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Serious Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335, respiratory irritation). This complete safety profile contrasts with many analog compounds (e.g., the N-isopropylsulfamoyl analog) that lack ECHA notifications, creating procurement uncertainty and downstream HSE compliance risk .

Safety Procurement Risk GHS Classification

Molecular Weight and Rotatable Bond Count: Favorable Drug-Likeness Profile Compared to Bulkier Analogs

The target compound has a molecular weight of 285.32 g/mol with 5 rotatable bonds, placing it well within lead-like space. In comparison, the N-isopropyl analog (CAS 786728-87-8) has a higher MW of 299.34 g/mol and 6 rotatable bonds, while the saturated acetic acid analog (2-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetic acid, CAS 926249-45-8) has MW 273.31 g/mol but lacks the α,β-unsaturated acid conjugation capability. The target compound's dimensions are optimal for fragments-to-lead strategies where maintaining MW < 300 at the hit stage is critical .

Molecular Weight Rotatable Bonds Lead-Likeness

Geometric Purity: Defined (E)-Configuration Enables Stereospecific Downstream Chemistry

The compound is specified as the (2E) or (E)-configured isomer, with the propenoic acid double bond in the trans configuration. This is confirmed by the InChIKey stereo layer (BCKFXBHZZGRKQZ-FNORWQNLSA-N) and vendor specifications . The defined E-stereochemistry is essential for applications requiring geometric purity, such as photocrosslinking reagents, stereospecific cycloaddition reactions, or structure-activity relationship studies where the Z-isomer may exhibit different target engagement profiles. In contrast, many commercial cinnamic acid analogs lack explicit stereochemical specification.

Stereochemistry Conjugation Chemistry Photochemistry

Recommended Application Scenarios for 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Based on Quantitative Differentiation Data


Fragment-Based and Lead-Like Library Construction Requiring MW < 300 and Oral Bioavailability Potential

With a molecular weight of 285.32 g/mol, only one hydrogen-bond donor, and an XLogP3 of 1.0, this compound is an ideal candidate for inclusion in lead-like screening libraries. Compared to the N-isopropyl analog (MW 299.34, HBD=2), the target compound offers superior compliance with lead-likeness metrics and is predicted to have better passive permeability .

Medicinal Chemistry Programs Targeting Sulfamoyl-Binding Pockets with Modulated Lipophilicity

The 1.5 log unit reduction in XLogP3 relative to the para-dimethylsulfamoyl analog (Δ XLogP3 = -1.5) makes this compound particularly suitable for programs where excessive lipophilicity is associated with metabolic instability or hERG liability. The 4-methoxy group balances polarity while retaining the ability to engage hydrophobic sub-pockets .

Photochemical and Covalent Probe Design Requiring Defined (E)-Configuration of the α,β-Unsaturated Carbonyl

The confirmed (E)-stereochemistry of the propenoic acid double bond, verified by the InChIKey stereo layer and vendor specifications, makes this compound suitable for applications requiring geometric purity, such as stereospecific conjugate addition reactions, photocrosslinking, or covalent inhibitor design where the trans configuration is essential for target engagement .

Screening Cascade Integration Where Established GHS Safety Profiles Minimize HSE Overhead

Unlike many close analogs that lack regulatory hazard classification, this compound has a complete GHS notification (H302, H315, H319, H335) from the ECHA C&L inventory. This documented safety profile enables immediate integration into automated screening workflows with minimal additional internal hazard assessment, reducing procurement-to-assay cycle time .

Quote Request

Request a Quote for 3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.